molecular formula C6H14N2O B13168471 3-(2-Aminoethyl)pyrrolidin-3-ol

3-(2-Aminoethyl)pyrrolidin-3-ol

Cat. No.: B13168471
M. Wt: 130.19 g/mol
InChI Key: QJYLTCVQBNGGBI-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring with an aminoethyl group and a hydroxyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the aminoethyl and hydroxyl groups. One common method is the cyclization of appropriate precursors under specific conditions. For example, starting from a suitable amino alcohol, cyclization can be achieved using reagents like sodium hydride or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of catalytic processes and continuous flow reactors to ensure high yield and purity. The exact industrial methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups to the aminoethyl moiety.

Scientific Research Applications

3-(2-Aminoethyl)pyrrolidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler compound with a similar ring structure but without the aminoethyl and hydroxyl groups.

    Prolinol: Contains a pyrrolidine ring with a hydroxyl group but lacks the aminoethyl group.

    Pyrrolidinone: Features a carbonyl group in place of the hydroxyl group.

Uniqueness

3-(2-Aminoethyl)pyrrolidin-3-ol is unique due to the presence of both the aminoethyl and hydroxyl groups, which provide it with distinct chemical and biological properties. These functional groups enable a wider range of interactions and reactions compared to its simpler analogs .

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

3-(2-aminoethyl)pyrrolidin-3-ol

InChI

InChI=1S/C6H14N2O/c7-3-1-6(9)2-4-8-5-6/h8-9H,1-5,7H2

InChI Key

QJYLTCVQBNGGBI-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CCN)O

Origin of Product

United States

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